3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile
Overview
Description
“3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile” is a chemical compound with the molecular formula C₈H₃Br₂N₃ .
Molecular Structure Analysis
The molecular structure of “3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile” consists of a fused ring system with two bromine atoms at positions 3 and 8, a carbonitrile group at position 6, and three nitrogen atoms within the ring structure .Physical And Chemical Properties Analysis
“3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile” is a solid substance with a melting point of 195-198°C . It has a molecular weight of 300.94 g/mol .Scientific Research Applications
Synthesis of Novel Anti-inflammatory and Analgesic Agents
Research has led to the synthesis of a new series of compounds, including pyrazolo[3,4-b]pyridine-5-carbonitriles, which were tested for their anti-inflammatory and analgesic activities. Some derivatives exhibited comparable anti-inflammatory activity to standard drugs, such as indomethacin, and potent analgesic activity, indicating their potential therapeutic applications (Ismail et al., 2007).
Antitumor Activity
Another significant application involves the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives for their antitumor activity. These compounds, synthesized from key starting materials through reactions with electrophilic and nucleophilic reagents, displayed significant cytotoxic effects against human laryngeal epidermoid carcinoma cells, suggesting their potential as antitumor agents (Abdel‐Latif et al., 2016).
Synthesis of Pyridine Derivatives
The compound has also been used in the stepwise synthesis of pyridine derivatives, such as 2,3-dihydro-8-fluoro-6-trifluoromethylimidazo[1,2-a]pyridine-3-carbonitrile, showcasing the chemical's role in constructing complex molecules with potential for further biological evaluation and application in drug development (Podhorez, 1991).
Domino Cyclization and Halogenation Reactions
A notable study highlights the use of 3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile in domino cyclization and halogenation reactions. This methodology facilitated the synthesis of 1,3-disubstituted 4-haloimidazo[1,2-a:4,5-c']dipyridines, demonstrating the compound's utility in creating structurally diverse and potentially biologically active molecules through efficient synthetic routes (Enguehard-Gueiffier et al., 2015).
Safety And Hazards
properties
IUPAC Name |
3,8-dibromoimidazo[1,2-a]pyridine-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2N3/c9-6-1-5(2-11)4-13-7(10)3-12-8(6)13/h1,3-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYHJZWIYPCQEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1C#N)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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